α2A- and α2C-Adrenoceptor Binding Affinity: Subnanomolar Potency Differentiates Lusaperidone from Multireceptor Antipsychotics
Lusaperidone demonstrates subnanomolar affinity for human α2A- and α2C-adrenoceptors (Ki = 0.13 nM and 0.15 nM, respectively) [1]. In contrast, the conventional atypical antipsychotic risperidone binds α2-adrenoceptors with substantially lower affinity, with reported Ki values in the range of 3–7 nM for α2 subtypes [2]. The affinity difference for α2A is approximately 23- to 54-fold in favor of Lusaperidone. Lusaperidone's affinity for α2B (Ki = 1 nM) is approximately 7-fold lower than for α2A/α2C, indicating subtype selectivity within the α2 family [1].
| Evidence Dimension | Receptor binding affinity (Ki, nM) at human α2A- and α2C-adrenoceptors |
|---|---|
| Target Compound Data | Lusaperidone: α2A Ki = 0.13 nM; α2C Ki = 0.15 nM; α2B Ki = 1 nM |
| Comparator Or Baseline | Risperidone: α2-adrenoceptor Ki = 3–7 nM |
| Quantified Difference | Lusaperidone exhibits 23- to 54-fold higher α2A affinity than risperidone; 7-fold α2A/α2C selectivity over α2B |
| Conditions | Cloned human α2-adrenoceptors stably expressed in CHO cells; [3H]rauwolscine displacement assays |
Why This Matters
For researchers requiring a high-affinity α2A/α2C-preferring antagonist tool compound, Lusaperidone offers substantially greater potency than risperidone and other conventional antipsychotics with incidental α2 activity.
- [1] Van der Mey M, Windhorst AD, Klok RP, Herscheid JDM, Kennis LE, Bischoff F, Bakker M, Langlois X, Heylen L, Jurzak M, Leysen JE. Synthesis and biodistribution of [11C]R107474, a new radiolabeled α2-adrenoceptor antagonist. Bioorg Med Chem. 2006;14(13):4526-4534. View Source
- [2] Schotte A, Janssen PF, Gommeren W, Luyten WH, Van Gompel P, Lesage AS, De Loore K, Leysen JE. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology (Berl). 1996;124(1-2):57-73. View Source
